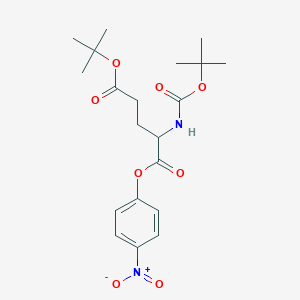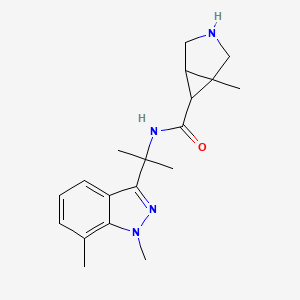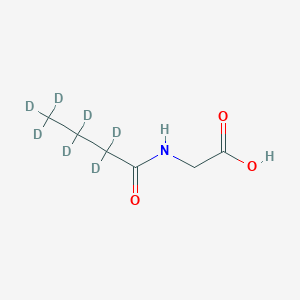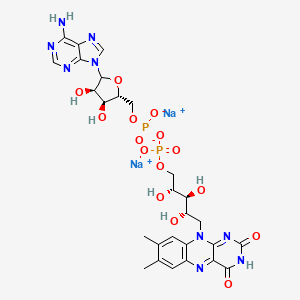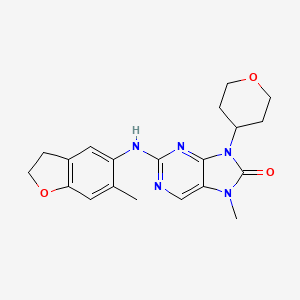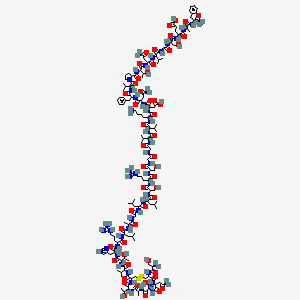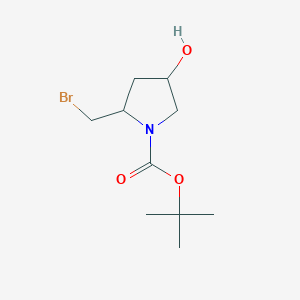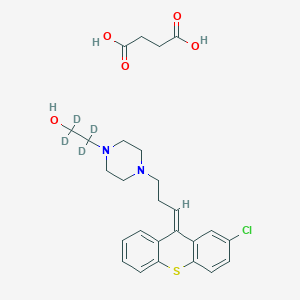
Zuclopenthixol-d4 (succinate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zuclopenthixol-d4 (succinate salt) is a deuterium-labeled derivative of Zuclopenthixol, a thioxanthene-based neuroleptic compound. Zuclopenthixol is known for its antipsychotic properties and acts as an antagonist at dopamine D1 and D2 receptors. The deuterium labeling in Zuclopenthixol-d4 is used primarily for scientific research, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zuclopenthixol-d4 (succinate salt) involves the deuteration of Zuclopenthixol. The process typically includes the introduction of deuterium atoms into the molecular structure of Zuclopenthixol. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The final product is then converted into its succinate salt form to enhance its stability and solubility .
Industrial Production Methods: Industrial production of Zuclopenthixol-d4 (succinate salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced deuteration techniques and high-performance liquid chromatography (HPLC) is common in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Zuclopenthixol-d4 (succinate salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the thioxanthene ring.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Zuclopenthixol-d4 .
Scientific Research Applications
Zuclopenthixol-d4 (succinate salt) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantifying in chemical reactions.
Biology: Employed in studies involving receptor binding and neurotransmitter interactions.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand the drug’s behavior in the body.
Industry: Applied in the development and testing of new antipsychotic drugs and formulations
Mechanism of Action
Zuclopenthixol-d4 (succinate salt) exerts its effects primarily through antagonism of dopamine D1 and D2 receptors. By blocking these receptors, the compound reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. Additionally, Zuclopenthixol-d4 has high affinity for alpha1-adrenergic and 5-HT2 receptors, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Zuclopenthixol: The non-deuterated form of Zuclopenthixol-d4, used clinically as an antipsychotic.
Clopenthixol: Another thioxanthene derivative with similar therapeutic actions.
Flupenthixol: A related compound with antipsychotic properties, differing in its receptor affinity and pharmacokinetic profile
Uniqueness: Zuclopenthixol-d4 (succinate salt) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic studies, making it a valuable tool in drug development and pharmacokinetic research .
Properties
Molecular Formula |
C26H31ClN2O5S |
|---|---|
Molecular Weight |
523.1 g/mol |
IUPAC Name |
butanedioic acid;2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5+;/i14D2,15D2; |
InChI Key |
KUEAHHOXAMWWOW-CGXKMPBESA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


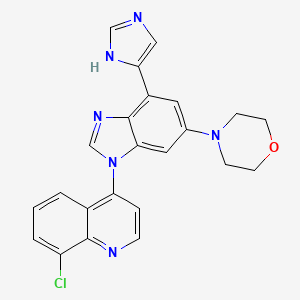
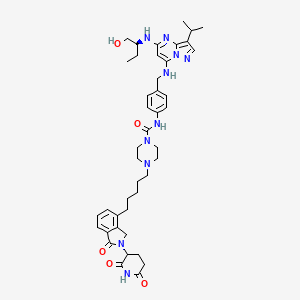
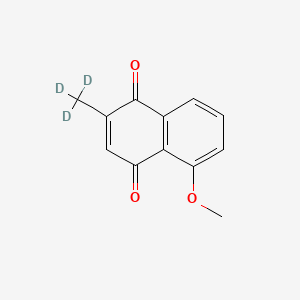
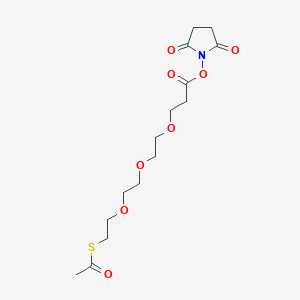
![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)

![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
